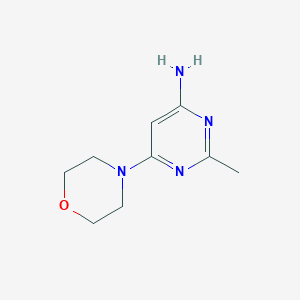

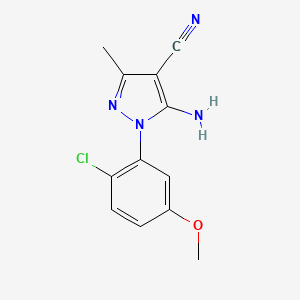

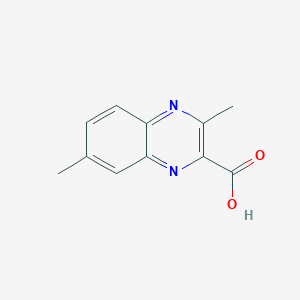

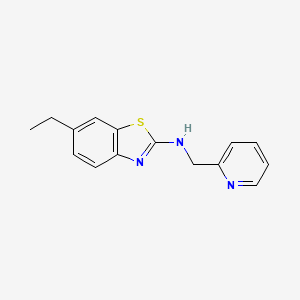

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as 5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile, is a heterocyclic compound, which has a variety of applications in organic synthesis and medicinal chemistry. This compound has been extensively studied in the laboratory due to its unique structure and chemical properties.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that derivatives of the pyrazole-4-carbonitrile framework, synthesized through methods like Gewald synthesis and Vilsmeier-Haack reaction, exhibit notable antimicrobial properties. Novel Schiff bases created from 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been identified to possess significant in vitro antimicrobial activity, with specific compounds displaying superior efficacy compared to others in their class (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their corrosion inhibition capabilities, particularly for mild steel in acidic solutions. Studies utilizing gravimetric, electrochemical, and theoretical methods reveal that certain pyrazolopyrazole derivatives act as effective corrosion inhibitors, with efficiency improving at higher concentrations and lower temperatures. These compounds adhere to the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the metal surface (Yadav et al., 2016).

Synthetic Chemistry and Material Science

Unexpected chemical reactions involving pyrazole-carbonitriles have led to the discovery of new compounds and pathways in organic synthesis. For instance, attempts to obtain tetrazole derivatives from pyrazole-carbonitriles resulted in the unexpected formation of pyrazolopyrimidines, demonstrating the complexity and unpredictability of reactions involving this scaffold. Such findings are vital for the development of new synthetic methodologies and the discovery of novel compounds with potential applications across various fields (Faria et al., 2013).

Crystallography and Molecular Structure

The detailed structural analysis of pyrazole-carbonitrile derivatives has provided insights into their molecular geometry, intermolecular interactions, and potential for forming supramolecular assemblies. Investigations into the crystal and molecular structure of these compounds reveal how specific substituents influence their physical and chemical properties, which is crucial for designing materials with tailored functionalities (Fathima et al., 2014).

特性

IUPAC Name |

5-amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)11-5-8(18-2)3-4-10(11)13/h3-5H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVBRZMTMYVKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

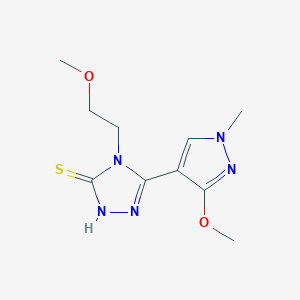

![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

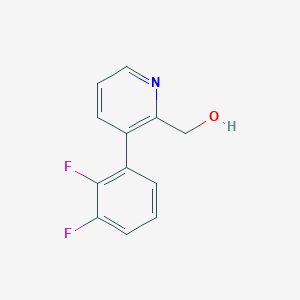

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)